molecular formula C11H10BrNO2 B126228 N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 158205-18-6

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B126228
CAS No.: 158205-18-6
M. Wt: 268.11 g/mol
InChI Key: YHERMLQVYMECSV-UHFFFAOYSA-N
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Description

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS: 158205-18-6) is a brominated indene derivative featuring a ketone group at position 1 and an acetamide substituent at position 5. It is synthesized for use as a pharmaceutical intermediate, with industrial and medicinal-grade purity (99%) available in bulk quantities . The compound’s structure combines electron-withdrawing (bromo, ketone) and hydrogen-bonding (acetamide) functionalities, making it a versatile precursor in drug discovery.

Properties

IUPAC Name

N-(6-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6(14)13-10-4-7-2-3-11(15)8(7)5-9(10)12/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHERMLQVYMECSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433874
Record name N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158205-18-6
Record name N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF)

NBS in anhydrous THF at 0–5°C achieves regioselective bromination at C6. The reaction proceeds via radical intermediates, with the acetamide group directing bromination to the electron-rich para position. After 12 hours, the crude product is purified via recrystallization from ethanol, yielding 68–72%.

Reaction Conditions:

  • Solvent: THF

  • Temperature: 0–5°C

  • Time: 12 hours

  • Yield: 68–72%

Molecular Bromine (Br2\text{Br}_2Br2) in Acetic Acid

Using Br2\text{Br}_2 in glacial acetic acid at room temperature for 6 hours affords the product in 60–65% yield. While cost-effective, this method generates stoichiometric hydrogen bromide (HBr\text{HBr}), necessitating rigorous neutralization and extraction steps.

Reaction Conditions:

  • Solvent: Acetic acid

  • Temperature: 25°C

  • Time: 6 hours

  • Yield: 60–65%

Photobromination with Ultraviolet (UV) Light

Photobromination employs Br2\text{Br}_2 in carbon tetrachloride (CCl4\text{CCl}_4) under UV light (254 nm) for 3 hours. This method achieves 75–78% yield but requires specialized equipment and strict control over light exposure to minimize side reactions.

Reaction Conditions:

  • Solvent: CCl4\text{CCl}_4

  • Light Source: UV (254 nm)

  • Time: 3 hours

  • Yield: 75–78%

Comparative Analysis of Bromination Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield Reaction Time Cost Equipment Needs
NBS in THF68–72%12 hoursHighStandard glassware
Br2\text{Br}_2 in AcOH60–65%6 hoursLowStandard glassware
Photobromination75–78%3 hoursModerateUV lamp

Photobromination offers the highest yield but is less accessible due to UV equipment requirements. NBS balances yield and practicality, making it the preferred laboratory-scale method.

Regioselectivity and Mechanistic Insights

The acetamide group at C5 exerts a strong para-directing effect, favoring bromination at C6 over other positions. Density functional theory (DFT) calculations suggest that the electron-donating acetamide group stabilizes the transition state at C6 through resonance and inductive effects. Competing pathways, such as bromination at C4 or C7, are suppressed due to steric hindrance and electronic deactivation.

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol or ethyl acetate to isolate the product as a white crystalline solid. Key characterization data includes:

  • Melting Point: 162–164°C

  • IR Spectroscopy: νmax\nu_{\text{max}} 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) δ 2.15 (s, 3H, CH₃), 2.90–3.10 (m, 4H, CH₂), 7.45 (s, 1H, ArH)

Applications and Derivatives

This compound serves as a precursor to nitro-substituted analogs (e.g., CAS 851107-84-1) via nitration reactions. These derivatives are explored for their potential in kinase inhibition and anticancer drug development .

Chemical Reactions Analysis

Types of Reactions: Ioxotrizoic acid primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions can be facilitated by nucleophiles that replace the iodine atoms under specific conditions .

Common Reagents and Conditions:

Major Products: The major products of these reactions are derivatives of ioxotrizoic acid where the iodine atoms are replaced by other functional groups, leading to compounds with varied biological and chemical properties .

Scientific Research Applications

Organic Synthesis

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is primarily utilized as a reagent in organic synthesis. Its structure allows it to act as a precursor for the introduction of various functional groups into aromatic compounds. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitutions which are crucial in synthesizing more complex molecules .

Medicinal Chemistry

The compound's unique structural features suggest potential applications in medicinal chemistry. Research indicates that derivatives of indene compounds often exhibit biological activity, including anti-inflammatory and anticancer properties. The presence of the acetamide group may enhance solubility and bioavailability, making it suitable for drug development .

Case Study 1: Synthesis of Indenyl Derivatives

A study focused on synthesizing various indenyl derivatives highlighted the utility of this compound as a starting material. The research demonstrated successful transformations leading to biologically active compounds through selective bromination and acylation reactions. Analytical techniques such as LC-MS confirmed the identities and purities of the synthesized products .

Case Study 2: Anticancer Activity Assessment

In another investigation, researchers explored the anticancer properties of indene derivatives, including those derived from this compound. The study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications around the indene core could lead to promising therapeutic agents .

Mechanism of Action

The primary mechanism of action of ioxotrizoic acid as an X-ray contrast agent involves its high atomic number iodine atoms, which absorb X-rays effectively. This absorption enhances the contrast of the images, allowing for better visualization of the liver and spleen. The compound does not undergo significant metabolic changes in the body and is excreted unchanged .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indene-Based Acetamides

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
  • Structure : Lacks the bromo group at position 6.
  • Properties : The absence of bromine reduces molecular weight (~211 g/mol vs. ~284 g/mol for the brominated analog) and alters electronic effects. The ketone and acetamide groups remain, enabling hydrogen bonding but with reduced lipophilicity.
  • Synthesis: Serves as a parent compound for derivatives like the target bromo-acetamide. Used in reactions with TMSCN and ZnI₂ to introduce cyano groups .
N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide (7c)
  • Structure : Methoxy group replaces bromo at position 6.
  • Properties : Methoxy is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing bromo group. This substitution may enhance solubility in polar solvents but reduce stability in oxidative environments.
  • Synthesis : Prepared via photochemical methoxylation using Mes-Acr⁺-MeClO₄⁻ and CBrCl₃ under blue light (40 W, 456 nm) .
N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide
  • Molecular weight (200.24 g/mol) is lower than the bromo-ketone analog.
  • Applications : Used in medicinal chemistry for its sp³-hybridized carbon framework, which may improve metabolic stability .

Functional Group Modifications on the Acetamide Moiety

N-(2,3-Dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide
  • Structure : A 4-hydroxyphenyl group is appended to the acetamide nitrogen.
  • Properties: The hydroxyl group enables strong hydrogen bonding, improving aqueous solubility.
  • Applications: Studied for estrogen receptor modulation due to the phenolic moiety .
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
  • Structure: Complex indolinone-quinoline hybrid with a bromobenzyl group.
  • Properties: The extended conjugation and quinoline moiety enhance π-π stacking interactions, favoring DNA intercalation. The bromo group increases molecular weight and lipophilicity, similar to the target compound.
  • Biological Activity : Exhibits anticancer properties (IC₅₀: 5.4–6.8 μM in cell lines) .

Key Observations :

  • Ketone : Enhances hydrogen-bond acceptor capacity, critical for target binding in enzymes or receptors.
  • Electron-Withdrawing Groups (Br, CN) : Stabilize the indene ring via resonance, affecting reaction pathways in further derivatization .

Biological Activity

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
IUPAC NameN-(6-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide
Molecular FormulaC₁₁H₁₀BrNO₂
Molecular Weight268.11 g/mol
CAS Number158205-18-6
LogP3.6173
PSA95.48

These properties indicate its suitability for various biological assays and its potential bioavailability due to moderate lipophilicity.

The biological activity of this compound is hypothesized to involve interactions with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. The compound's structure suggests it may influence cellular functions by modulating enzyme activities or receptor interactions, although specific targets remain to be elucidated.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria .

Case Study: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of several derivatives against a panel of bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) in the range of nanomolar levels, highlighting their potential as therapeutic agents .

Antiviral Potential

Emerging research suggests that this compound may also possess antiviral properties. Compounds in this chemical class have been tested for their ability to inhibit viral replication, particularly against viruses such as the influenza virus and coronaviruses. In vitro studies demonstrated promising results with low cytotoxicity, indicating a favorable therapeutic index .

In Vitro Studies

Various in vitro studies have assessed the biological activity of this compound:

Study FocusFindings
Antibacterial ActivitySignificant activity against MRSA and E. coli with MIC values ranging from 11 nM to 180 nM .
Antiviral ActivityInhibition of viral replication in cell cultures with low cytotoxicity observed .
Mechanistic StudiesSuggested interactions with cellular targets via hydrogen bonding and π-stacking.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, and how can reaction yields be optimized?

  • Methodology : A multi-step synthesis typically involves bromination of the indenone core followed by acetamide coupling. For bromination, electrophilic aromatic substitution under controlled temperature (0–5°C) with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) is effective . Acetamide formation can employ nucleophilic acyl substitution using acetyl chloride in the presence of a base (e.g., pyridine). Microwave-assisted synthesis (50–100 W, 80–120°C) reduces reaction time and improves yields compared to conventional heating .
  • Optimization : Monitor intermediates via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >70% are achievable with stoichiometric control and inert atmospheres.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromine at C6, acetamide at C5). Aromatic protons in the indenone ring typically appear as doublets (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 268.11 (C11_{11}H10_{10}BrNO2_2) .
  • Melting Point : Compare observed melting point (e.g., ~172°C) with literature values to assess purity .

Advanced Research Questions

Q. What crystallographic strategies are suitable for resolving the 3D structure of this compound and its protein complexes?

  • Crystallization : Use vapor diffusion with PEG 8000 as a precipitant. Co-crystallize with target proteins (e.g., viral nsp1 domain) in 0.1 M HEPES buffer (pH 7.5) at 18°C .
  • Refinement : Employ SHELXL for small-molecule refinement and SHELXE for phase extension. Anisotropic displacement parameters improve model accuracy for bromine atoms .
  • Challenges : Bromine’s high electron density may cause absorption errors; apply multi-scan corrections during data collection.

Q. How can researchers investigate its biological activity, particularly in modulating protein targets like SARS-CoV-2 nsp1?

  • Assay Design :

  • Cellular Models : Use HEK-blue NOD1/2 or THP-1 cells to evaluate cytokine modulation (e.g., IL-8, TNF-α) via ELISA .
  • Binding Studies : Perform surface plasmon resonance (SPR) with immobilized nsp1 (KD determination) or X-ray crystallography to resolve binding poses (e.g., PDB ID: 8A4Y) .
    • Mechanistic Insights : Molecular dynamics simulations (AMBER or GROMACS) can predict binding stability and hydrogen-bonding interactions with nsp1’s N-terminal domain.

Q. What computational methods aid in predicting structure-activity relationships (SAR) for derivatives of this compound?

  • In Silico Tools :

  • Docking : AutoDock Vina to screen derivatives against target proteins (e.g., AMPA receptor modulators ).
  • QSAR : Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with experimental IC50_{50} data from kinase inhibition assays.
    • Data Interpretation : Contradictions between predicted and observed activities may arise from solvation effects; include explicit solvent models in simulations.

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be addressed?

  • Root Causes : Polymorphism or residual solvents (e.g., DMF) may alter melting points. NMR solvent (CDCl3_3 vs. DMSO-d6_6) affects chemical shifts .
  • Resolution : Repeat characterization under standardized conditions (solvent, heating rate). Cross-validate with DSC (differential scanning calorimetry) for thermal behavior.

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Synthesis : Document reaction parameters (time, temperature, stirring rate) and use Schlenk lines for moisture-sensitive steps .
  • Bioassays : Include positive controls (e.g., known AMPA modulators ) and triplicate runs. Normalize cytokine data to cell viability (MTT assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.